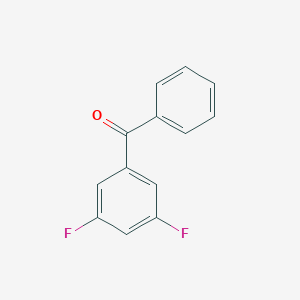

3,5-Difluorobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRLNUIMFIMZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341043 | |

| Record name | 3,5-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179113-89-4 | |

| Record name | 3,5-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluorobenzophenone (CAS No. 179113-89-4), a fluorinated aromatic ketone. It details the compound's chemical and physical properties, outlines a general synthetic methodology, and explores its primary applications, particularly as a monomer in the synthesis of high-performance polymers. While the benzophenone scaffold is prevalent in medicinal chemistry, specific biological activities and signaling pathways for the 3,5-difluoro isomer are not extensively documented in publicly available literature. This guide summarizes the existing knowledge and provides a framework for future research and application development.

Core Properties of 3,5-Difluorobenzophenone

3,5-Difluorobenzophenone is a solid organic compound characterized by a benzoyl group attached to a 3,5-difluorophenyl ring. The strategic placement of two fluorine atoms significantly influences the molecule's electronic properties and reactivity.

Chemical and Physical Data

The key physicochemical properties of 3,5-Difluorobenzophenone are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 179113-89-4 |

| Molecular Formula | C₁₃H₈F₂O |

| Molecular Weight | 218.2 g/mol |

| Melting Point | 57-59 °C |

| Boiling Point | 117 °C at 5 torr |

| Appearance | Solid |

| Synonyms | (3,5-difluorophenyl)(phenyl)methanone |

Synthesis of 3,5-Difluorobenzophenone

The primary method for synthesizing 3,5-Difluorobenzophenone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic substrate with an acylating agent, typically in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene (or a suitable aromatic precursor)

-

3,5-Difluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up in a fume hood.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: A solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0-5 °C.

-

Addition of Aromatic Substrate: Benzene (1.0 to 1.2 equivalents) is added dropwise to the reaction mixture.

-

Reaction: After the complete addition of benzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of 3,5-Difluorobenzophenone.

Applications and Research Interest

The primary documented application of 3,5-Difluorobenzophenone is in the field of materials science as a monomer for the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). The incorporation of the 3,5-difluoro-substituted moiety can be used to tailor the properties of the resulting polymer, such as its degree of crystallinity and solubility[1].

In the context of drug development and medicinal chemistry, the benzophenone scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. While specific biological activities for 3,5-Difluorobenzophenone itself are not widely reported, it serves as a valuable building block for the synthesis of more complex molecules for biological evaluation[2].

Biological Activity and Signaling Pathways

There is a lack of specific studies in the public domain detailing the biological activities or the modulation of specific signaling pathways by 3,5-Difluorobenzophenone. General research on benzophenone derivatives has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. The fluorination pattern on the phenyl rings can significantly influence the biological activity of these derivatives.

Future research could involve screening 3,5-Difluorobenzophenone and its derivatives against various biological targets to identify potential therapeutic applications. A logical workflow for such an investigation is outlined below.

Caption: A proposed workflow for the biological evaluation of 3,5-Difluorobenzophenone derivatives.

Spectroscopic Data

Conclusion

3,5-Difluorobenzophenone is a valuable chemical intermediate, particularly in the synthesis of advanced polymers. While its direct biological applications are yet to be extensively explored, its structure suggests potential as a scaffold in medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its spectroscopic characteristics and potential biological activities, which would significantly enhance its utility for the scientific community.

References

3,5-Difluorobenzophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 3,5-Difluorobenzophenone, a fluorinated aromatic ketone of interest in various research and development applications.

Chemical Identity and Properties

3,5-Difluorobenzophenone is a chemical compound with the CAS number 179113-89-4.[1] Its fundamental properties are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C13H8F2O | [1] |

| Molecular Weight | 218.2 g/mol | [1] |

Note: While other isomers such as 3,3'-Difluorobenzophenone and 4,4'-Difluorobenzophenone share the same molecular formula and a very similar molecular weight, it is crucial to distinguish them by their unique CAS numbers and structural formulas for accurate experimental design and data interpretation.[2][3][4][5][6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3,5-Difluorobenzophenone are typically proprietary to the manufacturing entity. For specific applications, researchers should refer to relevant scientific literature or develop in-house methodologies based on standard organic chemistry techniques.

Logical Relationships

The following diagram illustrates the basic logical relationship for identifying the specific chemical entity.

Caption: Logical workflow for chemical identification.

References

- 1. 3,5-difluorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 2. 3,3′-二氟二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,3 -Difluorobenzophenone 98 345-70-0 [sigmaaldrich.com]

- 4. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. chemeo.com [chemeo.com]

- 6. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 7. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,5-Difluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 3,5-Difluorobenzophenone

The following tables summarize the predicted and expected spectroscopic data for 3,5-Difluorobenzophenone based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3,5-Difluorobenzophenone

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2', H-6' | 7.8 - 7.9 | Doublet or Multiplet | JH-H ≈ 7-8 |

| H-3', H-5' | 7.5 - 7.6 | Triplet or Multiplet | JH-H ≈ 7-8 |

| H-4' | 7.6 - 7.7 | Triplet or Multiplet | JH-H ≈ 7-8 |

| H-2, H-6 | 7.3 - 7.4 | Doublet of triplets or Multiplet | JH-F ≈ 6-8, JH-H ≈ 2 |

| H-4 | 7.2 - 7.3 | Triplet of triplets or Multiplet | JH-F ≈ 8-10, JH-H ≈ 2 |

Note: The phenyl group protons (H-2', H-3', H-4', H-5', H-6') will exhibit chemical shifts and multiplicities similar to those in benzophenone. The protons on the difluorinated ring (H-2, H-4, H-6) will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Data for 3,5-Difluorobenzophenone

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C=O | 194 - 196 | Singlet | - |

| C-1' | 137 - 138 | Singlet | - |

| C-2', C-6' | 132 - 133 | Singlet | - |

| C-3', C-5' | 128 - 129 | Singlet | - |

| C-4' | 130 - 131 | Singlet | - |

| C-1 | 140 - 142 | Triplet | ³JC-F ≈ 3-5 |

| C-2, C-6 | 115 - 117 | Doublet | ²JC-F ≈ 20-25 |

| C-3, C-5 | 162 - 164 | Doublet | ¹JC-F ≈ 245-255 |

| C-4 | 110 - 112 | Triplet | ³JC-F ≈ 8-10 |

Note: Carbons on the fluorinated ring will exhibit splitting due to through-bond coupling with fluorine atoms. The one-bond carbon-fluorine coupling (¹JC-F) is typically very large.

Table 3: Predicted ¹⁹F NMR Data for 3,5-Difluorobenzophenone

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3, F-5 | -105 to -115 | Triplet or Multiplet | ³JF-H ≈ 6-10 |

Note: The chemical shift is referenced to CFCl₃. The fluorine atoms will be coupled to the ortho- and para-protons on the same ring.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 3,5-Difluorobenzophenone

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | 1660 - 1680 | Strong, sharp carbonyl stretch |

| C=C (Aromatic) | 1580 - 1600, 1450 - 1500 | Medium to strong aromatic ring stretches |

| C-H (Aromatic) | 3050 - 3100 | Medium C-H stretching |

| C-F (Aryl Fluoride) | 1100 - 1300 | Strong C-F stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for 3,5-Difluorobenzophenone

| Ion | Predicted m/z | Description |

| [M]⁺ | 218.05 | Molecular ion |

| [M-C₆H₅]⁺ | 141.01 | Loss of the unsubstituted phenyl group |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation |

| [C₆H₃F₂]⁺ | 95.01 | Difluorophenyl cation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3,5-Difluorobenzophenone (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are typically recorded on a 400 or 500 MHz spectrometer. For ¹⁹F NMR, a fluorine-observe probe is used, and the chemical shifts are referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

For a solid sample like 3,5-Difluorobenzophenone, the spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (MS)

The mass spectrum of 3,5-Difluorobenzophenone can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 3,5-Difluorobenzophenone.

Caption: Workflow for the spectroscopic analysis of 3,5-Difluorobenzophenone.

This guide serves as a foundational resource for researchers working with 3,5-Difluorobenzophenone. The predictive data and detailed protocols provided herein will aid in the experimental design, data acquisition, and structural elucidation of this and other related fluorinated compounds.

Crystal Structure and Morphology of 3,5-Difluorobenzophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. A comprehensive understanding of its solid-state properties, including crystal structure and morphology, is crucial for its application in drug design and development, as well as for controlling its physical properties in materials. However, a detailed crystallographic study and morphological analysis of 3,5-Difluorobenzophenone is not publicly available in the existing scientific literature. This guide synthesizes the current state of knowledge on related compounds and outlines the necessary experimental protocols for a thorough investigation of the target molecule.

Introduction

Benzophenone and its derivatives are fundamental scaffolds in organic chemistry, with applications ranging from photoinitiators to pharmacophores. The introduction of fluorine atoms onto the aromatic rings can significantly alter the molecule's electronic properties, conformation, and intermolecular interactions, thereby influencing its crystal packing and morphology. These solid-state characteristics are critical determinants of a compound's solubility, dissolution rate, bioavailability, and stability. While crystallographic data for isomers such as 4,4'-Difluorobenzophenone are available, a gap exists in the literature regarding the specific crystal structure of 3,5-Difluorobenzophenone. This document aims to provide a framework for the characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of 3,5-Difluorobenzophenone is presented in Table 1. These data are compiled from supplier safety data sheets and chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.2 g/mol | [1] |

| Melting Point | 57-59 °C | [1] |

| Boiling Point | 117 °C at 5 torr | [1] |

| Density | 1.239 g/cm³ | [1] |

| CAS Number | 179113-89-4 | [1] |

Table 1: Physicochemical Properties of 3,5-Difluorobenzophenone.

Experimental Protocols for Crystal Structure and Morphology Determination

To elucidate the crystal structure and morphology of 3,5-Difluorobenzophenone, a series of established experimental procedures would be required. The following sections detail the necessary methodologies.

Synthesis and Crystallization

The first step involves the synthesis of 3,5-Difluorobenzophenone, followed by the growth of single crystals suitable for X-ray diffraction.

Synthesis Workflow:

Caption: Workflow for the synthesis and crystallization of 3,5-Difluorobenzophenone.

Detailed Methodology:

-

Synthesis: 3,5-Difluorobenzophenone can be synthesized via a Friedel-Crafts acylation reaction between 3,5-difluorobenzoyl chloride and benzene, using a Lewis acid catalyst such as aluminum chloride.

-

Purification: The crude product would be purified using standard techniques like column chromatography to achieve high purity.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown from various organic solvents. A screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) would be necessary to obtain high-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound.

SC-XRD Experimental Workflow:

References

The Rising Profile of 3,5-Difluorobenzophenones: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Among the vast landscape of fluorinated compounds, 3,5-difluorobenzophenone derivatives are emerging as a promising class of molecules with significant potential in drug discovery and materials science. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and discovery workflow for novel 3,5-difluorobenzophenone derivatives, serving as a valuable resource for researchers in the field.

Synthesis of 3,5-Difluorobenzophenone Derivatives: A Methodological Overview

The synthesis of 3,5-difluorobenzophenone derivatives can be achieved through various established synthetic routes. A common and versatile method is the Friedel-Crafts acylation, which allows for the introduction of a variety of substituted benzoyl groups onto a 1,3-difluorobenzene ring, or vice-versa. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and purity.

A general synthetic workflow for the preparation of a diverse library of 3,5-difluorobenzophenone derivatives is depicted below. This workflow is adaptable for the synthesis of derivatives with a range of substituents on the second aromatic ring, enabling the exploration of structure-activity relationships (SAR).

Figure 1: A generalized workflow for the synthesis of 3,5-difluorobenzophenone derivatives via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4'-Methoxy-3,5-difluorobenzophenone (A Representative Example)

This protocol details the synthesis of a representative 3,5-difluorobenzophenone derivative.

Materials:

-

1,3-Difluorobenzene

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of 1,3-difluorobenzene (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 equivalents) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Upon completion (monitored by TLC), the reaction mixture is carefully poured into a beaker of crushed ice and 1M HCl.

-

The aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4'-methoxy-3,5-difluorobenzophenone.

Characterization Data (Hypothetical):

| Compound ID | R Group (at 4' position) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Mass Spec (m/z) [M+H]⁺ |

| DFB-OCH₃ | -OCH₃ | 85 | 7.80 (d, 2H), 6.95 (d, 2H), 7.20-7.10 (m, 3H), 3.85 (s, 3H) | 194.5, 164.0, 162.5 (d, J=250 Hz), 132.0, 129.0, 114.0, 110.0 (t, J=25 Hz), 55.5 | 251.07 |

| DFB-Cl | -Cl | 78 | 7.75 (d, 2H), 7.45 (d, 2H), 7.25-7.15 (m, 3H) | 193.0, 162.5 (d, J=252 Hz), 139.0, 135.0, 131.0, 129.0, 110.5 (t, J=26 Hz) | 255.02 |

| DFB-NO₂ | -NO₂ | 72 | 8.30 (d, 2H), 7.95 (d, 2H), 7.30-7.20 (m, 3H) | 192.5, 162.5 (d, J=253 Hz), 150.0, 142.0, 130.0, 124.0, 111.0 (t, J=26 Hz) | 266.04 |

Discovery and Biological Evaluation

The 3,5-difluorobenzophenone scaffold is an attractive starting point for the development of novel therapeutic agents due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability and binding affinity. These derivatives are being explored for a range of biological activities, including as enzyme inhibitors and antimicrobial agents.

As Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The benzophenone core can act as a scaffold to position functional groups in the ATP-binding pocket of kinases. The 3,5-difluoro substitution pattern can contribute to favorable interactions within the active site.

A hypothetical screening of a small library of 3,5-difluorobenzophenone derivatives against a representative kinase (e.g., a tyrosine kinase) could yield the following structure-activity relationship (SAR):

| Compound ID | R Group (at 4' position) | Kinase Inhibition IC₅₀ (nM) |

| DFB-H | -H | 1250 |

| DFB-OCH₃ | -OCH₃ | 85 |

| DFB-OH | -OH | 60 |

| DFB-Cl | -Cl | 210 |

| DFB-NH₂ | -NH₂ | 45 |

This hypothetical data suggests that electron-donating groups at the 4'-position, particularly those capable of hydrogen bonding (like -OH and -NH₂), enhance the inhibitory activity.

Figure 2: A diagram illustrating a hypothetical signaling pathway where a 3,5-difluorobenzophenone derivative acts as an inhibitor of Kinase A, thereby blocking downstream signaling and cell proliferation.

This protocol provides a generalized method for assessing the inhibitory activity of compounds against a kinase of interest.

-

Reagents: LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and the specific GST-tagged kinase of interest.

-

Procedure: a. Prepare a serial dilution of the 3,5-difluorobenzophenone derivatives in the assay buffer. b. In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound or DMSO control. c. Incubate for a specified time at room temperature. d. Add the Alexa Fluor™ 647-labeled tracer. e. Incubate for 60 minutes at room temperature. f. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Data Analysis: The FRET signal is proportional to the amount of tracer bound to the kinase. The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

As Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Fluorinated benzophenones have been investigated for their potential to combat bacterial and fungal infections.

A hypothetical screening of 3,5-difluorobenzophenone derivatives against a bacterial strain (e.g., Staphylococcus aureus) could reveal the following SAR:

| Compound ID | R Group (at 4' position) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| DFB-H | -H | >128 |

| DFB-OCH₃ | -OCH₃ | 64 |

| DFB-Cl | -Cl | 16 |

| DFB-NO₂ | -NO₂ | 8 |

This hypothetical data suggests that electron-withdrawing groups at the 4'-position enhance the antimicrobial activity.

-

Bacterial Strain: A standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) is prepared.

-

Procedure: a. A serial two-fold dilution of each 3,5-difluorobenzophenone derivative is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth. b. The bacterial inoculum is added to each well. c. The plate is incubated at 37 °C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

3,5-Difluorobenzophenone derivatives represent a versatile and promising scaffold in the field of medicinal chemistry. While their application in polymer science is well-documented, their potential as therapeutic agents is an area ripe for exploration. The synthetic methodologies are well-established, allowing for the creation of diverse chemical libraries. The strategic incorporation of the 3,5-difluoro substitution pattern offers a compelling avenue for the development of novel kinase inhibitors, antimicrobial agents, and other valuable pharmacological tools. This guide provides a foundational framework for researchers to embark on the synthesis and discovery of novel 3,5-difluorobenzophenone derivatives with the potential to address significant unmet medical needs. Further research into the synthesis of a wider array of derivatives and their systematic biological evaluation is highly encouraged.

Navigating the Solubility Landscape of 3,5-Difluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Difluorobenzophenone, with the chemical formula C₁₃H₈F₂O, is an aromatic ketone. The presence of two fluorine atoms on one of the phenyl rings significantly influences its polarity and intermolecular interactions, thereby affecting its solubility profile. Understanding its behavior in different solvent systems is paramount for optimizing synthetic routes, developing crystallization processes, and formulating products. This document serves as a practical resource for scientists and researchers working with this compound.

While direct solubility data for 3,5-difluorobenzophenone is scarce, information on the parent compound, benzophenone, and its isomer, 4,4'-difluorobenzophenone, provides valuable insights. Benzophenone is generally soluble in a range of organic solvents, including alcohols, ethers, and aromatic hydrocarbons, but is practically insoluble in water.[1] The difluoro-isomers are also expected to exhibit good solubility in common organic solvents.

Estimated Solubility Profile of 3,5-Difluorobenzophenone

Based on the principle of "like dissolves like," the solubility of 3,5-Difluorobenzophenone can be inferred. The molecule possesses both polar (carbonyl group) and non-polar (phenyl rings) characteristics. The fluorine atoms add to the molecule's polarity and can participate in hydrogen bonding as acceptors.

Table 1: Predicted Qualitative Solubility of 3,5-Difluorobenzophenone in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | The hydroxyl group of alcohols can interact with the carbonyl group and fluorine atoms of 3,5-Difluorobenzophenone. |

| Ketones | Acetone, Methyl Ethyl Ketone | Good | Similar polarity and the presence of a carbonyl group in the solvent facilitate strong dipole-dipole interactions. |

| Esters | Ethyl Acetate, Butyl Acetate | Good | The ester group provides polarity that can interact favorably with the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good to Moderate | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | The non-polar phenyl rings of the solute will interact favorably with the aromatic solvent via π-stacking. The solubility of the related 4,4'-Difluorobenzophenone in Toluene is noted to be good.[2][3] |

| Halogenated Solvents | Dichloromethane, Chloroform | Good | These solvents have appropriate polarity to dissolve the compound. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules. |

| Non-polar Hydrocarbons | Hexane, Heptane | Poor to Moderate | The overall polarity of 3,5-Difluorobenzophenone is likely too high for significant solubility in purely non-polar solvents. |

| Water | Insoluble | The large hydrophobic phenyl rings will dominate, making it practically insoluble in water, similar to benzophenone and 4,4'-Difluorobenzophenone.[2][3] |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The following protocols describe standard methods for measuring the solubility of a solid compound in an organic solvent.

Gravimetric Method (Isothermal Equilibrium)

This is a reliable and straightforward method for determining solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-Difluorobenzophenone to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a fine-porosity filter (e.g., a 0.45 µm syringe filter) into a pre-weighed container. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, dry the remaining solid to a constant weight in a vacuum oven at a suitable temperature below its melting point.

-

Weigh the container with the dried solute. The difference between this weight and the initial weight of the container gives the mass of the dissolved 3,5-Difluorobenzophenone.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units:

-

g/100 mL of solvent: (mass of solute / volume of solvent withdrawn) * 100

-

mol/L: (moles of solute / volume of solvent withdrawn in L)

-

Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

-

-

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for screening multiple solvents or when only small amounts of the compound are available.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation for Analysis:

-

Withdraw a small aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent (the mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

Determine the concentration of 3,5-Difluorobenzophenone in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 3,5-Difluorobenzophenone.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for 3,5-Difluorobenzophenone is not currently published, a systematic approach based on the known properties of similar compounds and robust experimental protocols can provide the necessary information for its effective use in research and development. The methodologies outlined in this guide offer a clear path for researchers to generate reliable solubility data, which is essential for process optimization, purification, and formulation in the chemical and pharmaceutical industries. The predicted solubility trends serve as a valuable starting point for solvent screening and experimental design.

References

- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4,4'-Difluorobenzophenone | 345-92-6 | TCI AMERICA [tcichemicals.com]

- 3. 4,4'-Difluorobenzophenone | 345-92-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Thermophysical Properties of 3,5-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermophysical properties of 3,5-Difluorobenzophenone, a key intermediate in the synthesis of advanced polymers. The information is presented to be a valuable resource for professionals in research, development, and academia.

Chemical Identity and Physical Properties

3,5-Difluorobenzophenone is an aromatic ketone with the chemical formula C₁₃H₈F₂O. Its structure consists of a central carbonyl group bonded to two phenyl rings, with fluorine atoms substituted at the 3 and 5 positions of one of the rings.

Table 1: Physicochemical Properties of 3,5-Difluorobenzophenone

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.2 g/mol | [1] |

| CAS Number | 179113-89-4 | [1] |

| Appearance | White to off-white crystalline solid | Inferred from general properties of benzophenones |

| Melting Point | 57-59 °C | [1] |

| Boiling Point | 117 °C at 5 torr | [1] |

| Density | 1.239 g/cm³ | [1] |

| Vapor Pressure | 0.000616 mmHg at 25°C | [1] |

| Flash Point | 118.9 °C | [1] |

Table 2: Solubility Profile of 3,5-Difluorobenzophenone

| Solvent | Solubility | Reference |

| Water | Insoluble (predicted) | General property of non-polar organic compounds |

| Polar Aprotic Solvents (e.g., N-Methyl-2-pyrrolidone, Diphenyl Sulfone) | Soluble | Inferred from its use in PEEK synthesis[2][3] |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | Inferred from its use in PEEK synthesis[4] |

| Common Organic Solvents (e.g., Ethanol, Chloroform) | Likely soluble | General solubility of aromatic ketones |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key thermophysical properties of 3,5-Difluorobenzophenone, based on standard laboratory practices for organic compounds.

2.1. Melting Point Determination (Capillary Method)

The melting point of 3,5-Difluorobenzophenone can be determined using a standard melting point apparatus with capillary tubes.

-

Apparatus : Melting point apparatus, sealed-end capillary tubes, thermometer or digital temperature probe.

-

Procedure :

-

A small amount of finely powdered, dry 3,5-Difluorobenzophenone is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

-

2.2. Boiling Point Determination (Distillation Method at Reduced Pressure)

Given that 3,5-Difluorobenzophenone has a high boiling point at atmospheric pressure, its boiling point is typically determined under reduced pressure to prevent decomposition.

-

Apparatus : Short-path distillation apparatus, round-bottom flask, condenser, receiving flask, vacuum pump, manometer, heating mantle, and a calibrated thermometer.

-

Procedure :

-

A sample of 3,5-Difluorobenzophenone is placed in the round-bottom flask along with boiling chips or a magnetic stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

A vacuum is applied to the system, and the pressure is allowed to stabilize at the desired value (e.g., 5 torr) as measured by the manometer.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor condensate is in equilibrium with the vapor, as indicated by a stable temperature reading on the thermometer with the bulb positioned just below the side arm of the distillation head.

-

2.3. Density Determination (Pycnometer Method)

The density of solid 3,5-Difluorobenzophenone can be determined using a pycnometer and a suitable non-solvent in which the compound is insoluble.

-

Apparatus : Pycnometer of a known volume, analytical balance, and a liquid in which 3,5-Difluorobenzophenone is insoluble (e.g., water, if insolubility is confirmed).

-

Procedure :

-

The mass of the clean, dry, and empty pycnometer is determined.

-

A known mass of 3,5-Difluorobenzophenone is added to the pycnometer.

-

The pycnometer is filled with the non-solvent, and any air bubbles are removed. The pycnometer is then stoppered, and the excess liquid is wiped off. The total mass is recorded.

-

The pycnometer is emptied, cleaned, and filled with only the non-solvent, and its mass is determined.

-

The density of the solid is calculated using the masses and the known density of the non-solvent at the experimental temperature.

-

Applications in Materials Science

The primary application of 3,5-Difluorobenzophenone is as a monomer in the synthesis of high-performance polymers, specifically poly(ether ether ketone) (PEEK) analogues. The introduction of the 3,5-difluoro isomer allows for the creation of PEEK with modified properties, such as improved solubility and processability, while maintaining high thermal stability.[4]

3.1. Synthesis of PEEK Analogues

The synthesis of PEEK using 3,5-Difluorobenzophenone typically involves a nucleophilic aromatic substitution polycondensation reaction with a bisphenol, such as hydroquinone, in the presence of a weak base and a high-boiling polar aprotic solvent.

Drug Development and Research

While the benzophenone scaffold is of interest in medicinal chemistry, and the related isomer, 4,4'-Difluorobenzophenone, serves as an intermediate in the synthesis of some cerebral vasodilators, there is currently no significant body of literature indicating the direct use of 3,5-Difluorobenzophenone in drug development or as a key component in signaling pathway studies.[5] Its primary role remains in the field of materials science.

References

- 1. 3,5-difluorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation method of polyether ether ketone terpolymer (2017) | Jiang Wanxiong | 2 Citations [scispace.com]

- 4. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]

- 5. Page loading... [wap.guidechem.com]

A Technical Guide to Fluorinated Benzophenone Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a prominent structural motif in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into the benzophenone core has emerged as a powerful strategy in drug design. Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[3] This technical guide provides a comprehensive literature review of fluorinated benzophenone compounds, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their applications in oncology and neurodegenerative diseases.

Synthesis of Fluorinated Benzophenone Compounds

The synthesis of fluorinated benzophenones is primarily achieved through classical electrophilic aromatic substitution reactions, with Friedel-Crafts acylation being a cornerstone methodology.[3][4] Other synthetic strategies include iterative nucleophilic aromatic substitution, offering access to a diverse range of fluorinated analogues.[5]

General Experimental Protocol for Friedel-Crafts Acylation

The following protocol describes a general method for the Friedel-Crafts acylation of a fluorinated aromatic compound with a benzoyl chloride derivative, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6][7][8][9]

Materials:

-

Fluorinated aromatic substrate (e.g., fluorobenzene)

-

Benzoyl chloride derivative

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add the benzoyl chloride derivative (1 equivalent) to the stirred suspension.

-

Addition of Fluorinated Aromatic: To this mixture, add the fluorinated aromatic substrate (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure fluorinated benzophenone.

Biological Activities of Fluorinated Benzophenone Compounds

Fluorinated benzophenones have demonstrated a broad spectrum of biological activities, with significant potential in the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of fluorinated benzophenone derivatives against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated benzophenone derivative | BACE1 | 2.32 | [2] |

| Para-fluoro-containing benzophenone | IL-6 inhibition | 0.19 | [2] |

| Benzophenone-thiazole derivative with para-fluoro group | DLA cells | Significant activity | [2] |

Antimicrobial Activity

The introduction of fluorine atoms can also enhance the antimicrobial properties of benzophenone compounds. Further research is needed to fully elucidate the minimum inhibitory concentrations (MIC) and spectrum of activity of these compounds against various bacterial and fungal pathogens.

Mechanism of Action in Cancer

The anticancer activity of benzophenone derivatives, including their fluorinated analogs, is believed to be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.

Estrogen Receptor (ERα) and Wnt/β-catenin Signaling

Certain benzophenones have been shown to exert their effects through the estrogen receptor alpha (ERα) signaling pathway. Binding of the benzophenone to ERα can trigger a cascade of events, including the interaction with β-catenin and the subsequent activation of the Wnt/β-catenin signaling pathway. This can lead to the upregulation of genes involved in cell cycle progression and proliferation.

MEK/ERK Signaling Pathway

Halogenated benzophenone derivatives have also been found to inhibit the proliferation of cancer cells by targeting the MEK/ERK signaling pathway. These compounds can potentially bind to the allosteric pocket of MEK, thereby inhibiting its activity and preventing the downstream phosphorylation and activation of ERK. This leads to the induction of apoptosis in cancer cells.

Applications in Neurodegenerative Diseases

Fluorinated benzophenone derivatives are also being investigated as potential therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. The ability of these compounds to inhibit key enzymes involved in the pathogenesis of the disease, such as β-secretase (BACE-1), makes them attractive candidates for further development.

BACE-1 Inhibition

BACE-1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. Fluorinated benzophenones have been shown to inhibit BACE-1 activity, thereby reducing the production of Aβ.

Quantitative Data on BACE-1 Inhibition

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Fluorinated benzophenone 62 | BACE-1 | 2.32 | [2] |

Experimental Protocol for BACE-1 Inhibition Assay (FRET-based)

The following is a general protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure BACE-1 activity and screen for inhibitors.[1][10][11]

Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET peptide substrate

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compounds (fluorinated benzophenones) dissolved in DMSO

-

96-well or 384-well black microplates

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Reagent Preparation: Prepare solutions of BACE-1 enzyme, FRET substrate, and test compounds in the assay buffer.

-

Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the BACE-1 enzyme. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).

-

Initiation of Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.

-

Data Analysis: Calculate the percentage of BACE-1 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Drug Discovery Workflow

The discovery and development of novel fluorinated benzophenone-based drugs follow a well-established pipeline, from initial hit identification to preclinical and clinical development.

Conclusion

Fluorinated benzophenone compounds represent a promising class of molecules with significant therapeutic potential. Their diverse biological activities, coupled with the advantageous physicochemical properties imparted by fluorine, make them attractive candidates for further investigation in the fields of oncology, neurodegenerative diseases, and infectious diseases. The synthetic methodologies and experimental protocols outlined in this guide provide a foundation for researchers to explore the vast chemical space of fluorinated benzophenones and to advance the development of novel drugs with improved efficacy and safety profiles. Continued research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.

References

- 1. researchhub.com [researchhub.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. clyte.tech [clyte.tech]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of PEEK Polymers Using 3,5-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance, making it a prime candidate for demanding applications in the aerospace, medical, and electronics industries. The traditional synthesis of PEEK involves the nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone and hydroquinone. This document focuses on the synthesis of PEEK analogues utilizing 3,5-difluorobenzophenone as a monomer. The incorporation of this meta-substituted isomer introduces a pendant benzoyl group along the polymer backbone, which disrupts the polymer's crystallinity. This structural modification leads to enhanced solubility in common organic solvents, which can be advantageous for processing and further functionalization, a feature of interest for applications such as drug delivery systems and advanced biomaterials.[1]

The use of 3,5-difluorobenzophenone, either as a homopolymer with hydroquinone or as a comonomer with 4,4'-difluorobenzophenone, allows for the tailoring of the polymer's crystallinity, solubility, and thermal properties.[1][2] This provides researchers with a versatile platform to develop novel PEEK-based materials with properties optimized for specific applications.

Reaction Mechanism

The synthesis of PEEK from 3,5-difluorobenzophenone and hydroquinone proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. The key steps are as follows:

-

Deprotonation of Hydroquinone: In the presence of a weak base, such as anhydrous potassium carbonate (K₂CO₃), hydroquinone is deprotonated to form the more nucleophilic bisphenolate salt in situ.

-

Nucleophilic Attack: The bisphenolate then acts as a nucleophile, attacking the electron-deficient carbon atoms attached to the fluorine atoms on the 3,5-difluorobenzophenone monomer. The electron-withdrawing ketone group activates the fluorine atoms, making them effective leaving groups.

-

Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PEEK polymer chain. The reaction is driven to completion by the formation of the alkali metal fluoride salt.

Reaction Scheme

Caption: General reaction scheme for the synthesis of PEEK using 3,5-Difluorobenzophenone.

Data Presentation

The following tables summarize the typical reaction parameters and resulting polymer properties for PEEK synthesized using 3,5-difluorobenzophenone.

Table 1: Reaction Parameters for the Synthesis of PEEK from 3,5-Difluorobenzophenone

| Parameter | Value / Range | Reference(s) |

| Monomer Ratio (3,5-DFBP:HQ) | 1:1 | [1][2] |

| Base | Anhydrous K₂CO₃ or Na₂CO₃ | [3][4] |

| Solvent | Diphenyl Sulfone | [3] |

| Reaction Temperature | 160°C to 320°C (stepwise) | [3] |

| Reaction Time at Max Temp | 1 - 5 hours | [5] |

Table 2: Properties of PEEK Synthesized with 3,5-Difluorobenzophenone

| Property | Value / Range | Reference(s) |

| Weight Average MW (Mw) | 7,500 - 83,000 Da | [2] |

| Polydispersity Index (PDI) | 2.5 - 2.9 | [2] |

| Glass Transition Temp. (Tg) | 86 - 129 °C | [2][6] |

| Melting Temperature (Tm) | 252 - 254 °C (for the homopolymer) | [2][6] |

| 5% Weight Loss Temp. (Td 5%) | 330 - 500 °C | [2][6] |

| Solubility | Soluble in many common organic solvents | [2] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a PEEK homopolymer using 3,5-difluorobenzophenone and hydroquinone in a "one-pot" fashion.

Materials and Equipment

-

Monomers: 3,5-Difluorobenzophenone (3,5-DFBP), Hydroquinone (HQ)

-

Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried.

-

Solvent: Diphenyl sulfone

-

Inert Gas: High-purity nitrogen or argon

-

Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a Dean-Stark trap.

-

Heating and Temperature Control: Heating mantle with a temperature controller.

-

Purification: Acetone, deionized water, isopropanol.

-

Drying: Vacuum oven.

Synthesis Protocol

-

Reactor Setup: In a thoroughly dried three-necked flask, add diphenyl sulfone, 3,5-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate. For a typical synthesis, equimolar amounts of the monomers are used with a slight excess of the base.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a continuous gentle flow of nitrogen throughout the reaction.

-

Heating Profile: Stir the reaction mixture continuously and heat according to the following temperature profile:

-

Heat to 160°C and hold for 2 hours to facilitate the initial reaction and removal of water.

-

Increase the temperature to 250°C and hold for 2 hours.

-

Further increase the temperature to 300-320°C and hold for 1-5 hours. The viscosity of the mixture will increase significantly as polymerization proceeds.[3]

-

-

Cooling and Isolation: After the designated reaction time, stop the heating and allow the mixture to cool to room temperature. The resulting solid mass is then carefully broken up and ground into a fine powder.

-

Purification:

-

Wash the powdered product sequentially with hot acetone (three times) to remove the diphenyl sulfone solvent.

-

Wash with hot deionized water (three times) to remove inorganic salts.

-

Finally, wash with isopropanol (two times) to remove any remaining impurities.[2]

-

-

Drying: Dry the purified PEEK polymer in a vacuum oven at 150°C for 12 hours to remove any residual solvent and water.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of PEEK from 3,5-Difluorobenzophenone.

Applications in Research and Drug Development

The synthesis of PEEK analogues using 3,5-difluorobenzophenone opens up new avenues for research and development:

-

Biomaterial Scaffolds: The enhanced solubility of these PEEK analogues facilitates their processing into porous scaffolds for tissue engineering applications.

-

Controlled Drug Delivery: The pendant benzoyl group provides a site for further chemical modification, allowing for the attachment of drug molecules for controlled release applications. The tailored properties of the polymer can influence the drug release kinetics.

-

Medical Implants: While traditional PEEK is already used in medical implants, the ability to tune the mechanical properties and solubility of these new analogues could lead to implants with improved biocompatibility and performance.

-

Analytical Devices: The inherent chemical inertness of PEEK, combined with its modified solubility, makes it a valuable material for constructing components of analytical systems, such as in chromatography.

By carefully controlling the synthesis parameters, researchers can fine-tune the properties of PEEK derived from 3,5-difluorobenzophenone to meet the specific demands of their advanced applications.

References

- 1. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]

- 2. "Synthesis and characterization of PEEK analogues utilizing 3,5- and 2," by Zachary Ewing [corescholar.libraries.wright.edu]

- 3. mdpi.com [mdpi.com]

- 4. How do you make PEEK material? [peekchina.com]

- 5. benchchem.com [benchchem.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Application Notes and Protocols for the Synthesis of Poly(aryl ether ketone)s using 3,5-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. A prominent member of this family, poly(ether ether ketone) (PEEK), is widely utilized in demanding applications, including medical implants, aerospace components, and electronics. The conventional synthesis of PEEK involves the nucleophilic aromatic substitution reaction of 4,4'-difluorobenzophenone and hydroquinone.

A key challenge in the processing of standard PEEK is its limited solubility in common organic solvents, a consequence of its semi-crystalline nature.[1] To address this, researchers have explored the incorporation of structural isomers of the difluorobenzophenone monomer to disrupt the polymer chain regularity and tailor the material's properties. The use of 3,5-Difluorobenzophenone as a comonomer with 4,4'-difluorobenzophenone offers a strategic approach to modify the crystallinity and enhance the solubility of PAEKs, while maintaining their desirable high-performance characteristics.[2][3] This modification results in polymers with the same chemical composition as PEEK, allowing for precise structure-property relationship studies.[2]

These application notes provide detailed protocols for the synthesis and characterization of PAEKs incorporating 3,5-Difluorobenzophenone, targeting researchers in materials science and drug development who can leverage these advanced polymers for applications such as novel drug delivery systems, advanced medical devices, and specialized laboratory equipment.

Key Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 3,5-Difluorobenzophenone | ≥98% | Sigma-Aldrich |

| 4,4'-Difluorobenzophenone | ≥99% | Sigma-Aldrich |

| Hydroquinone | ≥99% | Sigma-Aldrich |

| Diphenyl sulfone | ≥99% | Sigma-Aldrich |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, finely ground | Sigma-Aldrich |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich |

| Toluene | Anhydrous | Sigma-Aldrich |

| Acetone | Reagent Grade | Fisher Scientific |

| Isopropanol | Reagent Grade | Fisher Scientific |

| Deionized Water | High-Purity | In-house |

| Nitrogen Gas | High-Purity (99.99%) | Local Supplier |

Experimental Protocols

Protocol 1: Synthesis of a PAEK Copolymer using 3,5-Difluorobenzophenone and 4,4'-Difluorobenzophenone

This protocol describes a "one-pot" synthesis of a PAEK copolymer with a defined ratio of 3,5- and 4,4'-isomers, which allows for tuning the polymer's properties.

1. Reactor Setup:

-

A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

-

The glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen.

2. Reagent Charging:

-

Under a positive pressure of nitrogen, charge the flask with:

-

Hydroquinone (e.g., 1.101 g, 10.0 mmol)

-

4,4'-Difluorobenzophenone (e.g., 1.964 g, 9.0 mmol)

-

3,5-Difluorobenzophenone (e.g., 0.218 g, 1.0 mmol)

-

Anhydrous potassium carbonate (e.g., 1.520 g, 11.0 mmol)

-

Diphenyl sulfone (e.g., 40 g)

-

Toluene (e.g., 20 mL)

-

3. Polymerization Reaction:

-

The reaction mixture is stirred and heated to 160°C. Toluene is used to azeotropically remove any traces of water, which is collected in the Dean-Stark trap over a period of 2-4 hours.

-

After the removal of water, the toluene is drained from the Dean-Stark trap, and the reaction temperature is gradually increased to 250°C and held for 2 hours.

-

The temperature is then further increased to 320°C and maintained for 1-5 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.[3][4]

4. Polymer Isolation and Purification:

-

The reaction is cooled to room temperature, and the solid polymer mass is diluted with N-Methyl-2-pyrrolidone (NMP) to form a viscous solution.

-

The polymer solution is then slowly poured into a large volume of vigorously stirred deionized water or a water/isopropanol mixture to precipitate the polymer.

-

The precipitated fibrous polymer is collected by filtration and washed extensively with hot deionized water and then with acetone to remove residual solvent and unreacted monomers.[3]

-

The purified polymer is dried in a vacuum oven at 120°C for 24 hours.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized PAEK.

-

Protocol: Dissolve 10-15 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

2. Gel Permeation Chromatography (GPC):

-

Purpose: To determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.

-

Protocol: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., NMP with 0.05 M LiBr) at a concentration of 1-2 mg/mL. The analysis is typically performed at an elevated temperature (e.g., 60-80°C) using a GPC system calibrated with polystyrene standards.

3. Thermal Analysis (TGA and DSC):

-

Purpose: To evaluate the thermal stability and thermal transitions of the polymer.

-

Thermogravimetric Analysis (TGA): Heat a 5-10 mg sample of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The 5% weight loss temperature (Td₅%) is a key indicator of thermal stability.

-

Differential Scanning Calorimetry (DSC): Heat a 5-10 mg sample from room temperature to above its melting point (e.g., 400°C) at a heating rate of 10°C/min, cool it back to room temperature, and then perform a second heating scan. The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating scan.

4. Solubility Testing:

-

Purpose: To assess the solubility of the modified PAEK in various organic solvents.

-

Protocol: Add 10 mg of the polymer to 1 mL of various solvents (e.g., NMP, DMAc, chloroform, THF) in a vial. Stir or sonicate the mixture at room temperature and observe for dissolution.

Data Presentation

Thermal and Molecular Weight Data for PAEKs with Varying 3,5-Difluorobenzophenone Content

| Monomer Ratio (4,4'-DFBP : 3,5'-DFBP) | Tg (°C) | Tm (°C) | Td₅% (°C) | Mw (kDa) | PDI |

| 100 : 0 (Standard PEEK) | ~145 | ~343 | >500 | High | ~2.5 |

| 90 : 10 | 120-130 | 250-260 | 330-500 | 7.5 - 83 | 2.5-2.9 |

| 75 : 25 | 86-100 | Amorphous | 330-500 | 7.5 - 83 | 2.5-2.9 |

| 50 : 50 | 86-100 | Amorphous | 330-500 | 7.5 - 83 | 2.5-2.9 |

| 0 : 100 | 86-129 | 252-254 | 330-500 | 7.5 - 83 | 2.5-2.9 |

Note: The data presented are representative values compiled from various sources.[2][5] Actual values will depend on the specific reaction conditions and resulting molecular weights.

Solubility of PAEK Copolymers

| Monomer Ratio (4,4'-DFBP : 3,5'-DFBP) | NMP | DMAc | Chloroform | THF |

| 100 : 0 | Limited | Limited | Insoluble | Insoluble |

| 90 : 10 | Soluble (hot) | Soluble (hot) | Partially Soluble | Insoluble |

| 75 : 25 | Soluble | Soluble | Soluble | Soluble |

| 50 : 50 | Soluble | Soluble | Soluble | Soluble |

| 0 : 100 | Soluble | Soluble | Soluble | Soluble |

Note: This table provides a qualitative summary of solubility.[2][5]

Visualizations

Synthesis Workflow

References

- 1. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]

- 2. researchgate.net [researchgate.net]

- 3. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. "Synthesis and characterization of PEEK analogues utilizing 3,5- and 2," by Zachary Ewing [corescholar.libraries.wright.edu]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,5-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzophenone is a versatile chemical intermediate utilized in both materials science and medicinal chemistry. The electron-withdrawing nature of the benzoyl group, coupled with the presence of two fluorine atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of one or both fluorine atoms with a variety of nucleophiles, providing a straightforward route to a diverse range of 3,5-disubstituted benzophenone derivatives.

These derivatives are of significant interest as monomers for high-performance polymers, such as poly(ether ether ketone) (PEEK), and as scaffolds in the development of novel therapeutic agents. The benzophenone core is a common motif in bioactive molecules, and the introduction of various functionalities at the 3 and 5 positions can modulate their pharmacological properties.[1][2] This document provides detailed application notes and protocols for the SNAr reactions of 3,5-Difluorobenzophenone with common nucleophiles.

General Reaction Scheme

The fundamental SNAr reaction of 3,5-Difluorobenzophenone involves the attack of a nucleophile on the carbon atom bearing a fluorine leaving group. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the strongly deactivating benzoyl group facilitates the formation of this intermediate and subsequent expulsion of the fluoride ion.

Caption: General SNAr reaction of 3,5-Difluorobenzophenone.

Applications in Polymer Chemistry: Synthesis of PEEK Analogues

A significant application of 3,5-Difluorobenzophenone is in the synthesis of poly(aryl ether ketone) (PAEK) polymers, specifically PEEK analogues. In these reactions, a bisphenol, such as hydroquinone, acts as the dinucleophile in a step-growth polymerization. The use of 3,5-Difluorobenzophenone introduces a pendant benzoyl group on the polymer backbone, which can be used to tailor the polymer's properties, such as crystallinity and solubility.[3][4]

Experimental Protocol: Synthesis of a PEEK Copolymer

This protocol describes a "one-pot" synthesis of a PEEK copolymer using a mixture of 3,5-Difluorobenzophenone and 4,4'-Difluorobenzophenone with hydroquinone.[3]

Materials:

-

3,5-Difluorobenzophenone

-

4,4'-Difluorobenzophenone

-

Hydroquinone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc)

-

Toluene

-

Methanol

-

Deionized Water

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add 3,5-Difluorobenzophenone (e.g., 0.025 mol), 4,4'-Difluorobenzophenone (e.g., 0.075 mol), hydroquinone (0.1 mol), and anhydrous potassium carbonate (0.11 mol).

-

Add DMAc (to achieve a 20-30% w/v monomer concentration) and toluene (as an azeotroping agent).

-

Purge the flask with nitrogen for 30 minutes.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring to azeotropically remove water with toluene.

-

After the complete removal of water, slowly raise the temperature to 160-180 °C and maintain for 8-12 hours. The reaction mixture will become viscous as the polymer forms.

-

Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

-

Precipitate the polymer by slowly pouring the viscous solution into a stirred mixture of methanol and water (e.g., 80:20 v/v).

-

Filter the fibrous polymer precipitate and wash thoroughly with deionized water and then with methanol to remove any residual salts and solvent.

-

Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

Data Presentation:

| Monomer Ratio (3,5-DFBP:4,4'-DFBP) | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |

| 25:75 | 0.8 - 1.2 | 145 - 155 | 330 - 340 |

| 50:50 | 0.7 - 1.0 | 150 - 160 | 310 - 320 |

| 75:25 | 0.6 - 0.9 | 155 - 165 | 290 - 300 |

Note: The data presented are representative values and can vary depending on the specific reaction conditions and monomer purity.

Caption: Workflow for the synthesis of PEEK copolymers.

Applications in Medicinal Chemistry: Synthesis of Bioactive Scaffolds

The 3,5-disubstituted benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The SNAr reaction of 3,5-Difluorobenzophenone with various nitrogen, sulfur, and oxygen nucleophiles provides a modular approach to generate libraries of potential drug candidates for structure-activity relationship (SAR) studies.

Experimental Protocols

The following are generalized protocols for the monosubstitution of 3,5-Difluorobenzophenone. Disubstitution can often be achieved by using an excess of the nucleophile and/or more forcing reaction conditions.

A. Reaction with Amine Nucleophiles

Materials:

-

3,5-Difluorobenzophenone

-

Amine (e.g., piperidine, morpholine, aniline)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 3,5-Difluorobenzophenone (1.0 eq), the amine (1.1 eq), and potassium carbonate (2.0 eq).

-

Add DMSO as the solvent.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

B. Reaction with Thiol Nucleophiles

Materials:

-

3,5-Difluorobenzophenone

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Ethyl Acetate

-

Saturated Ammonium Chloride Solution

Procedure:

-